2-Nitrobenzylamine hydrochloride
Overview
Description
Scientific Research Applications
2-Nitrobenzylamine hydrochloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions.
Biology: Involved in the development of aminomethylphenylamine scaffolds for factor Xa inhibition.
Medicine: Utilized in the synthesis of squaryliamides for mannosyltransferase inhibition.
Industry: Employed in the creation of fluorescent two-photon absorption benzothiadiazole dyes.
Safety and Hazards
2-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mechanism of Action
Target of Action
It’s worth noting that benzylamine, a related compound, has been found to interact with trypsin-1 and trypsin-2 .
Biochemical Pathways
It has been used as a reactant in the synthesis of various compounds, including tetrahydroisoquinolines via heck-aza-michael reactions, aminomethylphenylamine scaffolds for factor xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes .
Result of Action
It’s worth noting that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Action Environment
Safety data suggests that it should be handled in a well-ventilated area and stored in a tightly closed container .
Biochemical Analysis
Biochemical Properties
2-Nitrobenzylamine hydrochloride plays a significant role in biochemical reactions. It is involved in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes . The compound interacts with various enzymes and proteins, such as factor Xa and mannosyltransferase, inhibiting their activity and thus affecting biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like factor Xa and mannosyltransferase can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, such as factor Xa and mannosyltransferase, inhibiting their activity and leading to downstream effects on biochemical pathways. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have provided insights into the temporal effects of this compound on cellular activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of tetrahydroisoquinolines and other biochemical reactions underscores its importance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, ultimately influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrobenzylamine hydrochloride typically involves the nitration of benzylamine. The process can be summarized as follows:
- Dissolve benzylamine in absolute ethanol.
- Add a saturated hydrochloric acid solution dropwise to the benzylamine solution to obtain benzylamine hydrochloride.
- The resulting benzylamine hydrochloride is then subjected to nitration to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Catalytic Hydrogenation: H2 + Pd/C
Reduction with Zinc or Tin: Zinc or tin in dilute hydrochloric acid
Reduction with Sodium Sulfide: Sodium sulfide in ammonium hydroxide solution
Major Products Formed:
Reduction Products: 2-Aminobenzylamine hydrochloride
Substitution Products: Various substituted benzylamine derivatives.
Comparison with Similar Compounds
- 4-Nitrobenzylamine hydrochloride
- 2-Nitrobenzyl bromide
- 4-Nitrophenyl isothiocyanate
Comparison: 2-Nitrobenzylamine hydrochloride is unique due to its specific structure and reactivity. Compared to 4-Nitrobenzylamine hydrochloride, it has a different position of the nitro group, which affects its reactivity and the types of reactions it can undergo. Similarly, 2-Nitrobenzyl bromide and 4-Nitrophenyl isothiocyanate have different functional groups, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
(2-nitrophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASJTVIZZDEQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481717 | |
Record name | 2-Nitrobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24835-08-3 | |
Record name | 24835-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitrophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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